molecular formula C11H10N4O3 B2486803 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide CAS No. 292160-46-4

5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide

Cat. No. B2486803
CAS RN: 292160-46-4
M. Wt: 246.226
InChI Key: ZENMCBGFXQLMFS-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two nitrogen atoms in adjacent positions. They are known for their diverse pharmacological activities and serve as a core structure for the development of various medicinal agents.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For compounds similar to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, a typical synthetic route might involve a cyclization reaction of an appropriate β-diketone with hydrazine, followed by the introduction of the nitro group and methylation of the pyrazole ring. Novel pyrazole derivatives have been synthesized and characterized by methods such as NMR, mass spectra, and X-ray diffraction, confirming their structure and providing insights into their conformation and molecular interactions (Kumara et al., 2018).

Molecular Structure Analysis

X-ray crystallography has been pivotal in determining the molecular structure of pyrazole derivatives. These studies reveal the geometric configuration of the molecules, including bond lengths, angles, and the presence of hydrogen bonds which influence the compound's stability and reactivity. For instance, studies have detailed the hydrogen bonding and molecular geometry of related compounds, offering insights into their structural features (Portilla et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including substitutions, additions, and cyclization, which modify their chemical properties for targeted applications. The presence of functional groups, such as the nitro group and carboxamide moiety, influences their reactivity towards nucleophiles and electrophiles. These reactions are essential for the functionalization of the pyrazole ring and the introduction of additional pharmacophore elements.

Physical Properties Analysis

The physical properties of 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, like solubility, melting point, and crystal structure, depend on its molecular structure. The arrangement of molecules in the crystal lattice and the presence of specific functional groups contribute to its physical characteristics, which can be analyzed through techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are influenced by the compound's functional groups. For example, the electron-withdrawing nitro group affects the electron density of the pyrazole ring, potentially impacting its nucleophilic and electrophilic reactions. Detailed studies on similar compounds provide insights into their reactivity patterns, stability, and interaction with biological targets (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Derivative Formation

  • Research has shown that derivatives of pyrazole carboxylic acid, which include compounds similar to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, have been synthesized for further chemical studies. These derivatives undergo various reactions to form bis-carboxamide derivatives and β-hydroxy ester derivatives, demonstrating the compound's utility in synthetic organic chemistry (Kasımoğulları, Maden, & Mert, 2012).

Cytotoxicity and Anticancer Potential

  • A study on analogues of pyrazole-1-carboxamide, similar to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, revealed promising cytotoxic effects against breast cancer cell lines. This suggests potential research avenues in cancer therapy (Ahsan et al., 2018).

Antiviral Applications

  • Compounds structurally related to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide have been synthesized and shown to have significant inactivation effects against tobacco mosaic virus (TMV), indicating potential for antiviral research (Zhang et al., 2012).

Corrosion Inhibition

  • Pyrazole derivatives, closely related to 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, have been identified as effective corrosion inhibitors for mild steel in industrial applications. This suggests that similar compounds could be used in corrosion prevention strategies (Dohare et al., 2017).

Antibacterial Properties

  • Research into analogues of pyrazole-4-carboxamide, like 5-Methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide, has shown effectiveness in antibacterial properties, potentially opening pathways for new antibiotic developments (Hassan et al., 2020).

Mechanism of Action

Future Directions

Pyrazoles have been gaining popularity due to their wide range of applications in various fields of science. They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research could focus on the development of novel strategies and wide applications of pyrazole scaffold .

properties

IUPAC Name

5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7-10(11(12)16)6-13-14(7)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENMCBGFXQLMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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